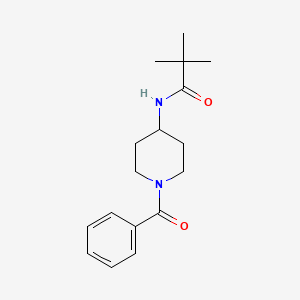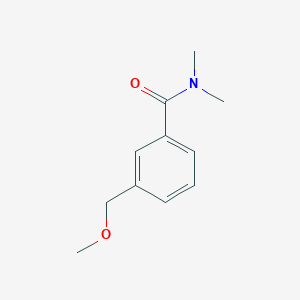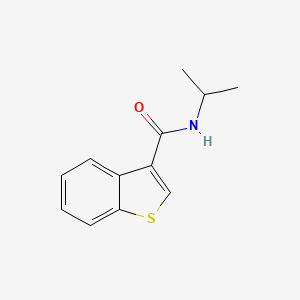
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide, also known as TPPB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide exerts its effects by modulating the activity of TRPC channels, which are non-selective cation channels that are involved in various physiological processes. N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide binds to the intracellular domain of TRPC channels and stabilizes the closed state of the channel, thereby reducing the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and tissue studied. In neurons, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve learning and memory. In cancer cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to induce cell death and inhibit cell proliferation. In vascular smooth muscle cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the constriction of blood vessels, which could have potential implications for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its selectivity for TRPC channels, which allows for the specific modulation of these channels without affecting other ion channels. This makes N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of TRPC channels in various physiological processes. However, one of the limitations of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which requires high concentrations to achieve the desired effects. This could lead to non-specific effects and potential toxicity in vivo.
Orientations Futures
There are several future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide that could be used as drugs for the treatment of various diseases. Another area of interest is the study of the role of TRPC channels in various physiological processes, such as pain sensation, cardiovascular function, and immune response. Additionally, the development of new tools and techniques for the specific modulation of TRPC channels could provide valuable insights into the function of these channels in health and disease.
Conclusion:
In conclusion, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of TRPC channels makes it a valuable tool for studying the role of these channels in various physiological processes. While there are limitations to its use, the future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide are promising and could lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-thiophen-2-ylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide in its pure form.
Applications De Recherche Scientifique
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of TRPC channels, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. In cancer research, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting the TRPC channels. In drug discovery, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been used as a lead compound to develop new drugs that target TRPC channels.
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(10-7-8-10)15-12-5-2-1-4-11(12)13-6-3-9-17-13/h1-6,9-10H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDBGHOKKVAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

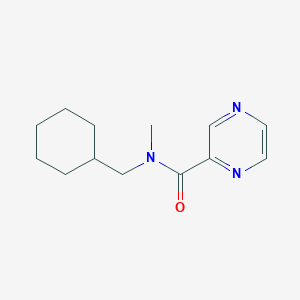
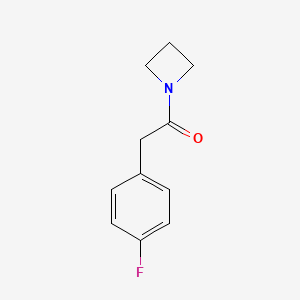

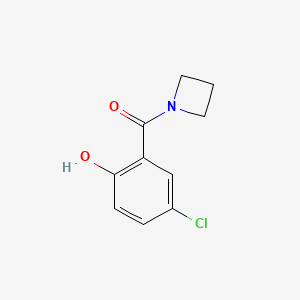
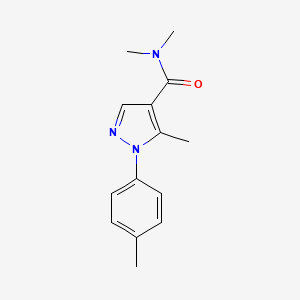

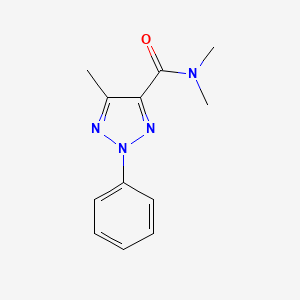
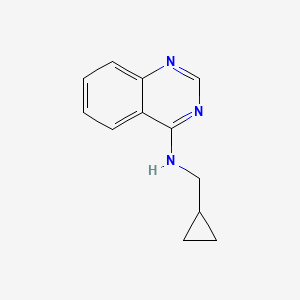
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)

